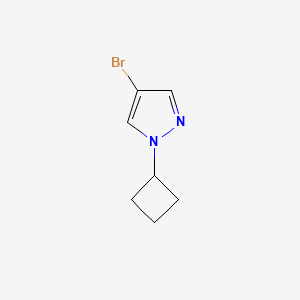

4-Bromo-1-cyclobutylpyrazole

Description

The exact mass of the compound 4-Bromo-1-cyclobutylpyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-1-cyclobutylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-cyclobutylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-cyclobutylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILOMGXFNRGZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002309-50-3 | |

| Record name | 4-Bromo-1-cyclobutylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 4-Bromo-1-cyclobutylpyrazole"

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-cyclobutylpyrazole

Foreword: The Strategic Value of Functionalized Pyrazoles

In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds serve as the backbone for a vast array of biologically active molecules. Among these, the pyrazole core is particularly prominent, valued for its metabolic stability and versatile geometry. Functionalized pyrazole derivatives are known to exhibit a wide spectrum of therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-viral agents. The introduction of a bromine atom, specifically at the 4-position, transforms the pyrazole into a highly valuable synthetic intermediate.[1] This "synthetic handle" opens the door to a multitude of late-stage functionalization possibilities through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the rapid generation of diverse compound libraries.[2]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, high-value building block: 4-Bromo-1-cyclobutylpyrazole . The protocols and analytical strategies detailed herein are designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible pathway to this compound, underpinned by a clear understanding of the chemical principles at each stage.

Strategic Approach: A Retrosynthetic Blueprint

A successful synthesis is born from a logical and efficient strategy. For 4-Bromo-1-cyclobutylpyrazole, two primary retrosynthetic pathways present themselves. Our analysis prioritizes control over regioselectivity, a common challenge in the functionalization of pyrazoles due to the similar reactivity of the two ring nitrogen atoms.[3][4]

Caption: Retrosynthetic analysis of 4-Bromo-1-cyclobutylpyrazole.

Expert Rationale for Route Selection:

Route A, which involves the initial synthesis of the 4-bromopyrazole core followed by N-alkylation, is the superior strategy. The reasoning is twofold:

-

Unambiguous Reactivity: The N-H proton of the 4-bromopyrazole intermediate is acidic and its deprotonation provides a single, well-defined nucleophile.[5] This ensures that the subsequent alkylation occurs predictably.

-

Control of Regiochemistry: Direct bromination of 1-cyclobutylpyrazole (Route B) could potentially lead to a mixture of products or require optimization to achieve high selectivity for the 4-position, as the C3 and C5 positions are also susceptible to electrophilic attack.

Therefore, this guide will detail the execution of Route A, a robust two-stage process.

Part I: Synthesis of the 4-Bromopyrazole Intermediate

The most classic and reliable method for forming the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6] For efficiency, we will follow a one-pot protocol where the initially formed pyrazole is immediately brominated in situ.

Caption: Workflow for the one-pot synthesis of 4-Bromopyrazole.

Experimental Protocol: 4-Bromopyrazole

Materials:

-

Malondialdehyde bis(dimethyl acetal)

-

Hydrazine hydrate

-

Hydrochloric acid (HCl)

-

N-Bromosuccinimide (NBS)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Pyrazole Formation: To a round-bottom flask equipped with a magnetic stirrer, add malondialdehyde bis(dimethyl acetal) (1.0 eq) and water. Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add hydrazine hydrate (1.05 eq) followed by the dropwise addition of concentrated HCl (2.5 eq), ensuring the internal temperature remains below 10 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The formation of the pyrazole intermediate can be monitored by Thin Layer Chromatography (TLC).

-

In-Situ Bromination: Once pyrazole formation is complete, cool the reaction mixture again to 0-5 °C.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C. Causality: NBS is a mild and highly selective brominating agent for electron-rich heterocycles. Portion-wise addition at low temperature controls the exotherm and prevents over-bromination.[2]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the pyrazole intermediate.

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until the pH is neutral (~7-8).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel to yield 4-bromopyrazole as a white solid.

-

Part II: N-Alkylation to Synthesize 4-Bromo-1-cyclobutylpyrazole

With the key intermediate in hand, the final step is the attachment of the cyclobutyl group. This is achieved via a nucleophilic substitution (S_N2) reaction. The choice of base and solvent is critical for achieving high yield and purity.

Caption: Workflow for the N-alkylation of 4-Bromopyrazole.

Experimental Protocol: 4-Bromo-1-cyclobutylpyrazole

Materials:

-

4-Bromopyrazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Cyclobutyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromopyrazole (1.0 eq).

-

Add anhydrous DMF via syringe. Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, generating a potent nucleophile and driving the reaction to completion. Anhydrous DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the pyrazolate anion.

-

Stir the mixture at 0 °C for 30 minutes. Effervescence (hydrogen gas evolution) should be observed.

-

Alkylation: Add cyclobutyl bromide (1.1 eq) dropwise via syringe.

-

Allow the reaction to slowly warm to room temperature, then heat to 50-60 °C and stir for 12-18 hours, monitoring by TLC.

-

Work-up and Purification:

-

Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water.

-

Dilute with more water and extract three times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash sequentially with water and brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-Bromo-1-cyclobutylpyrazole.

-

Part III: A Framework for Comprehensive Characterization

Characterization is a self-validating process that confirms the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the puzzle.

Caption: Logical workflow for the characterization of the final product.

Anticipated Analytical Data

The following tables summarize the expected data for 4-Bromo-1-cyclobutylpyrazole (C₇H₉BrN₂, MW: 201.07 g/mol ).[7]

Table 1: Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z | Rationale |

|---|

| GC-MS or LC-MS | EI or ESI+ | ~201 & 203 | Molecular ion peaks [M]⁺ and [M+2]⁺. The ~1:1 ratio is the characteristic isotopic signature of one bromine atom. |

Table 2: ¹H and ¹³C NMR Spectroscopy Data (Predicted, in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ~7.5 - 7.6 | s | 1H | Pyrazole CH (C5-H) | |

| ~7.4 - 7.5 | s | 1H | Pyrazole CH (C3-H) | |

| ~4.6 - 4.8 | quintet | 1H | N-CH (cyclobutyl) | |

| ~2.4 - 2.6 | m | 2H | CH₂ adjacent to N-CH | |

| ~2.1 - 2.3 | m | 2H | CH₂ adjacent to N-CH | |

| ~1.8 - 2.0 | m | 2H | CH₂ (C3' of cyclobutyl) | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| ~138 | Pyrazole C -H (C5) | |||

| ~128 | Pyrazole C -H (C3) | |||

| ~92 | Pyrazole C -Br (C4) | |||

| ~55 | N-C H (cyclobutyl) | |||

| ~31 | C H₂ adjacent to N-CH |

| | ~15 | | | C H₂ (C3' of cyclobutyl) |

NMR spectroscopy is the most powerful tool for confirming the successful N-alkylation and for distinguishing between potential isomers.[8][9]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

|---|---|---|

| ~3100-3150 | C-H stretch | Aromatic C-H on the pyrazole ring. |

| ~2850-2980 | C-H stretch | Aliphatic C-H on the cyclobutyl ring. |

| ~1500-1550 | C=N, C=C stretch | Aromatic ring stretching of the pyrazole core. |

| ~1000-1100 | C-N stretch | Stretch associated with the N-cyclobutyl bond. |

| ~600-700 | C-Br stretch | Carbon-bromine bond vibration. |

Safety, Handling, and Storage

-

4-Bromopyrazole: This intermediate is classified as a skin, eye, and respiratory irritant.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and away from any moisture.

-

Cyclobutyl Bromide & Solvents: Handle in a well-ventilated fume hood. These are flammable and/or irritants.

-

Storage: The final product, 4-Bromo-1-cyclobutylpyrazole, should be stored in a tightly sealed container in a cool, dry, and dark place to ensure long-term stability.

Conclusion

This guide has outlined a robust, reliable, and logically sound pathway for the synthesis of 4-Bromo-1-cyclobutylpyrazole. By prioritizing a synthetic strategy that ensures regiochemical control and by employing a comprehensive suite of modern analytical techniques for characterization, researchers can produce this valuable building block with a high degree of confidence in its structure and purity. The protocols described are grounded in established chemical principles and have been designed to be both reproducible and scalable, empowering scientists in drug discovery and development to accelerate their research programs.

References

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

- Preparation method and application of bromopyrazole compound intermediate.

-

4-Bromopyrazole | C3H3BrN2. PubChem, National Institutes of Health. [Link]

-

Synthesis of Highly Substituted Cyclobutanes via Silver-Catalyzed Reaction of Pyrazole and Propargyl Carbonates. ResearchGate. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Semantic Scholar. [Link]

-

Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

-

NMR Spectroscopy as a Structural and Analytical Probe of Natural Products: Emerging Advancements and Future Insights. MDPI. [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. [Link]

-

Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. ResearchGate. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

-

Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. eScholarship, University of California. [Link]

-

NMR and Mass Spectroscopy | MCAT Crash Course. YouTube. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health. [Link]

- Process for the preparation of 4-bromophenyl derivatives.

-

Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

-

NMR Spectroscopy in Drug and Natural Product Analysis. ResearchGate. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

-

4-Bromo-1-cyclobutylpyrazole. IndiaMART. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides [escholarship.org]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. m.indiamart.com [m.indiamart.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

"4-Bromo-1-cyclobutylpyrazole chemical properties"

An In-Depth Technical Guide to 4-Bromo-1-cyclobutylpyrazole: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

In the landscape of modern medicinal and process chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics and functional materials. Among the vast arsenal of heterocyclic scaffolds, the pyrazole ring holds a privileged status, forming the core of numerous FDA-approved drugs.[1][2] This guide focuses on a particularly valuable derivative, 4-Bromo-1-cyclobutylpyrazole , a compound that merges the established pharmacological relevance of the pyrazole nucleus with the advantageous physicochemical properties imparted by an N-cyclobutyl substituent.

The presence of the bromine atom at the C4 position provides a versatile synthetic handle for a wide array of cross-coupling reactions, enabling the systematic exploration of chemical space.[3][4] Simultaneously, the cyclobutyl group, an increasingly utilized bioisostere for aromatic rings, can enhance metabolic stability, improve solubility, and introduce a three-dimensional architecture crucial for specific biological interactions.[5] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Bromo-1-cyclobutylpyrazole.

Core Chemical and Physical Properties

Accurate characterization is the foundation of all subsequent chemical investigation. 4-Bromo-1-cyclobutylpyrazole is identified by its unique molecular structure and associated identifiers. While experimental data for some properties are limited, predictive models provide reliable estimates crucial for experimental design.

Chemical Structure:

Figure 1. 2D Structure of 4-Bromo-1-cyclobutylpyrazole

Data Summary Table:

| Property | Value | Source |

| CAS Number | 1002309-50-3 | [6] |

| Molecular Formula | C₇H₉BrN₂ | [6] |

| Molecular Weight | 201.06 g/mol | [6] |

| Boiling Point | 274.6 ± 13.0 °C (Predicted) | [7] |

| Density | 1.73 ± 0.1 g/cm³ (Predicted) | [7] |

| pKa | 1.36 ± 0.12 (Predicted) | [7] |

Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-1-cyclobutylpyrazole can be approached through several strategic routes, primarily involving the formation of the pyrazole ring followed by regioselective bromination, or a one-pot multicomponent reaction. The C4 position of the pyrazole ring is electronically predisposed to electrophilic substitution, making direct bromination a highly effective strategy.[8]

General Synthetic Workflow

A robust and common approach involves the condensation of cyclobutylhydrazine with a 1,3-dicarbonyl equivalent to form the 1-cyclobutylpyrazole core, which is then subjected to bromination. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this transformation due to its ease of handling and high regioselectivity under mild conditions.[8]

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is a representative example based on established methods for synthesizing 4-bromopyrazole derivatives under solvent-free conditions, which are environmentally advantageous.[4][9]

Objective: To synthesize 4-Bromo-1-cyclobutylpyrazole from cyclobutylhydrazine hydrochloride, 1,1,3,3-tetramethoxypropane (a malondialdehyde precursor), and N-bromosaccharin (NBSac).

Materials:

-

Cyclobutylhydrazine hydrochloride

-

1,1,3,3-Tetramethoxypropane

-

N-Bromosaccharin (NBSac)

-

Silica gel supported sulfuric acid (H₂SO₄/SiO₂) as a heterogeneous catalyst

-

Mortar and pestle

-

Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Pyrazole Formation:

-

In a mortar, combine cyclobutylhydrazine hydrochloride (1.0 eq), 1,1,3,3-tetramethoxypropane (1.05 eq), and a catalytic amount of H₂SO₄/SiO₂ (approx. 0.01 g per mmol of hydrazine).

-

Grind the mixture thoroughly with a pestle at room temperature for 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The acidic catalyst facilitates the hydrolysis of the acetal to malondialdehyde in situ and promotes the condensation reaction with the hydrazine to form the pyrazole ring. The solvent-free condition accelerates the reaction rate.

-

-

In-Situ Bromination:

-

Once the formation of 1-cyclobutylpyrazole is complete (as indicated by TLC), add N-Bromosaccharin (1.0 eq) directly to the mortar.

-

Continue grinding the mixture for an additional 5-10 minutes. The reaction is typically rapid and may be accompanied by a slight color change.

-

Causality: NBSac is a highly reactive and regioselective electrophilic brominating agent for electron-rich heterocycles like pyrazoles.[9] The C4 position is the most nucleophilic site, leading to the desired product.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a flask using ethyl acetate.

-

Wash the organic solution sequentially with saturated sodium bicarbonate solution (to neutralize the catalyst and remove saccharin byproduct), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil or solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-Bromo-1-cyclobutylpyrazole.

-

Chemical Reactivity and Synthetic Utility

The true value of 4-Bromo-1-cyclobutylpyrazole lies in its capacity as a versatile intermediate. The carbon-bromine bond serves as a key functional group for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through transition metal-catalyzed cross-coupling reactions. This capability is fundamental to building molecular complexity in drug discovery programs.[4]

Key Cross-Coupling Reactions

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-1-cyclobutylpyrazole derivative via palladium-catalyzed Suzuki-Miyaura cross-coupling.

Materials:

-

4-Bromo-1-cyclobutylpyrazole

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add 4-Bromo-1-cyclobutylpyrazole (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active species in the catalytic cycle.

-

-

Solvent Addition and Reaction:

-

Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Causality: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The aqueous base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to isolate the desired 4-aryl-1-cyclobutylpyrazole product.

-

Applications in Drug Discovery

The pyrazole scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anti-inflammatory, analgesic, anticancer, and antidepressant properties.[10][11] 4-Bromo-1-cyclobutylpyrazole is a prime starting material for generating libraries of novel compounds for high-throughput screening and lead optimization.

Structure-Activity Relationship (SAR) Logic

The molecule can be deconstructed into three key components that can be independently modified to tune its pharmacological profile. This systematic modification is the essence of SAR studies in drug development.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scielo.org.mx [scielo.org.mx]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1-cyclobutylpyrazole, CAS [[1002309-50-3]] | BIOZOL [biozol.de]

- 7. 4-BroMo-1-cyclobutylpyrazole CAS#: 1002309-50-3 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-1-cyclobutylpyrazole

Prepared by: Gemini, Senior Application Scientist

Introduction: Identifying a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrazole derivatives are of significant interest due to their proven biological activities.[1][2] This guide focuses on a specific, functionalized pyrazole: 4-Bromo-1-cyclobutylpyrazole . This compound serves as a crucial intermediate and building block in the synthesis of more complex molecules targeted for pharmacological evaluation.

The strategic placement of a bromine atom on the pyrazole ring at the 4-position opens up a versatile chemical handle for further synthetic transformations, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] The N-cyclobutyl group, on the other hand, imparts specific steric and electronic properties, influencing the molecule's solubility, metabolic stability, and binding interactions with biological targets. Understanding the synthesis, properties, and applications of this compound is therefore essential for researchers engaged in the development of novel therapeutics and other advanced materials.

The Chemical Abstracts Service (CAS) has assigned the number 1002309-50-3 to 4-Bromo-1-cyclobutylpyrazole.[3][4][5]

Physicochemical and Structural Data

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its application in research and development. The key identifiers and properties of 4-Bromo-1-cyclobutylpyrazole are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1002309-50-3 | [3][4][5] |

| Molecular Formula | C₇H₉BrN₂ | [3][4][6] |

| Molecular Weight | 201.06 g/mol | [3][4][7] |

| Boiling Point | 274.6 ± 13.0 °C (Predicted) | [5] |

| Density | 1.73 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 1.36 ± 0.12 (Predicted) | [5] |

| SMILES | BrC1=CN(N=C1)C1CC1 | [7] |

| InChIKey | WILOMGXFNRGZMJ-UHFFFAOYSA-N | [6] |

Synthesis of 4-Bromo-1-cyclobutylpyrazole: A Methodological Overview

The synthesis of substituted pyrazoles can be approached through several strategic routes. For 4-Bromo-1-cyclobutylpyrazole, the most common strategies involve either the direct bromination of a pre-formed pyrazole ring or a multi-component reaction that builds the ring and incorporates the bromine atom in a single pot.

Conceptual Synthesis Workflow

The synthesis can be logically broken down into key stages, from starting materials to the final purified product. The diagram below illustrates a common synthetic pathway.

Caption: Generalized workflow for the synthesis of 4-Bromo-1-cyclobutylpyrazole.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is a representative, self-validating procedure adapted from established methods for the synthesis of 4-bromopyrazole derivatives.[1][2] The causality behind each step is explained to ensure scientific integrity.

Objective: To synthesize 4-Bromo-1-cyclobutylpyrazole via a one-pot condensation and bromination reaction.

Materials:

-

1,1,3,3-Tetramethoxypropane (Malondialdehyde equivalent)

-

Cyclobutylhydrazine hydrochloride

-

N-Bromosuccinimide (NBS)

-

Silica-supported sulfuric acid (catalyst)

-

Ethyl acetate (for extraction)

-

Hexane (for chromatography)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Catalyst Activation (Trustworthiness Pillar): The silica-supported sulfuric acid catalyst should be dried under vacuum at 100°C for 2 hours before use. This step is critical to remove adsorbed water, which can interfere with the condensation reaction, ensuring reproducibility.

-

Reaction Setup: To a round-bottom flask, add 1,1,3,3-tetramethoxypropane (1.0 eq), cyclobutylhydrazine hydrochloride (1.05 eq), and a catalytic amount of dried silica-supported sulfuric acid (e.g., 0.01 g).

-

Expertise & Experience: Using a slight excess of the hydrazine component helps to drive the initial condensation reaction to completion, compensating for any potential volatility or side reactions.

-

-

Condensation/Cyclization: Grind the reactants together gently at room temperature using a glass rod. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials and the appearance of the intermediate, 1-cyclobutylpyrazole.

-

Causality: This solvent-free approach is environmentally advantageous and often accelerates the reaction rate.[2] The acidic catalyst facilitates both the hydrolysis of the acetal to malondialdehyde and the subsequent condensation with hydrazine to form the pyrazole ring.

-

-

Bromination: Once the formation of 1-cyclobutylpyrazole is confirmed, add N-Bromosuccinimide (NBS) (1.0 eq) to the mixture in one portion. Continue to mix thoroughly. The reaction is typically exothermic.

-

Expertise & Experience: NBS is chosen as the brominating agent because it is a solid that is easier and safer to handle than elemental bromine and often provides higher regioselectivity for the 4-position of the pyrazole ring.[1]

-

-

Work-up and Extraction: After the reaction is complete (as monitored by TLC), add ethyl acetate to the flask to dissolve the product. Neutralize the mixture by washing with a saturated sodium bicarbonate solution to remove the acidic catalyst and any acidic byproducts. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification (Self-Validation): Concentrate the organic layer under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Causality: Column chromatography is essential to separate the desired 4-bromo-1-cyclobutylpyrazole from unreacted starting materials, the unbrominated pyrazole intermediate, and any isomers, ensuring a high purity final product suitable for subsequent applications.[8]

-

Applications in Research and Drug Development

The true value of 4-Bromo-1-cyclobutylpyrazole lies in its utility as a versatile building block for creating novel molecules with potential therapeutic applications.

Role in the Drug Discovery Pipeline

Brominated pyrazoles are established precursors in the synthesis of compounds targeting a range of diseases.[1] They are particularly valuable in the "Lead Optimization" phase of drug discovery, where the bromine atom allows for rapid diversification of a lead compound's structure to improve potency, selectivity, and pharmacokinetic properties.

Caption: Role of 4-Bromo-1-cyclobutylpyrazole in the lead optimization phase.

Therapeutic Potential

While specific biological activity data for 4-Bromo-1-cyclobutylpyrazole itself is limited, the broader class of pyrazole derivatives has demonstrated significant pharmacological potential:

-

Enzyme Inhibition: Pyrazole scaffolds are present in numerous kinase inhibitors used in oncology.[9] The structure of 4-Bromo-1-cyclobutylpyrazole makes it an ideal starting point for synthesizing inhibitors of targets like FLT3 and CDKs, which are implicated in acute myeloid leukemia.[9]

-

CNS Disorders: The structural motifs found in this compound are relevant for developing agents that act on the central nervous system, including treatments for epilepsy and neuropathic pain.[10]

-

Inflammatory Diseases: Pyrazole derivatives have been investigated for their anti-inflammatory properties.[8]

Safety, Handling, and Storage

Hazard Identification (Based on Analogs):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13]

-

Respiratory Irritation: May cause respiratory irritation.[11][14]

Recommended Handling Procedures:

-

Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are in close proximity to the workstation.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[11][15]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Some suppliers recommend storage at -20°C for long-term stability.[3]

Conclusion

4-Bromo-1-cyclobutylpyrazole is a strategically important chemical entity whose value is derived from its versatile reactivity and its incorporation of the desirable pyrazole scaffold. Its CAS number, 1002309-50-3, provides a unique identifier for this key building block. Through well-understood synthetic pathways, it provides medicinal chemists with a reliable starting point for the development of diverse compound libraries, accelerating the discovery of new therapeutic agents for a wide range of human diseases. Adherence to rigorous safety protocols, grounded in the known hazards of similar compounds, is essential for its responsible use in the laboratory.

References

-

4-Bromo-1-cyclobutylpyrazole at ₹ 12500/kg | Speciality Chemicals in Hyderabad | ID: 21665555091 - IndiaMART . IndiaMART. [Link]

-

4-Bromo-1-cyclopropyl-1H-pyrazole | C6H7BrN2 | CID 52142099 - PubChem . PubChem. [Link]

-

4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem . PubChem. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions . SciELO México. [Link]

-

4-bromo-1-cyclobutylpyrazole (C7H9BrN2) - PubChemLite . PubChemLite. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate . ResearchGate. [Link]

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate . Chinese Journal of Organic Chemistry. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. [Link]

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia . PubMed. [Link]

-

5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs . Lizhuo Information. [Link]

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromo-1-cyclobutylpyrazole, CAS [[1002309-50-3]] | BIOZOL [biozol.de]

- 4. indiamart.com [indiamart.com]

- 5. 4-BroMo-1-cyclobutylpyrazole CAS#: 1002309-50-3 [m.chemicalbook.com]

- 6. PubChemLite - 4-bromo-1-cyclobutylpyrazole (C7H9BrN2) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. Buy 4-Bromo-1-cyclopentylpyrazole | 1012880-01-1 [smolecule.com]

- 9. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 11. fishersci.com [fishersci.com]

- 12. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. 4-Bromo-1-cyclopropyl-1H-pyrazole | C6H7BrN2 | CID 52142099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

Novel Pyrazole Derivatives for Kinase Inhibition: From Privileged Scaffold to Precision Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. Dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective inhibitors a paramount goal. Among the myriad heterocyclic scaffolds explored, the pyrazole ring has emerged as a quintessential "privileged structure."[1][2] Its unique combination of synthetic tractability, metabolic stability, and the ability to form crucial hydrogen bond interactions within the ATP-binding site has cemented its role as a cornerstone in the design of numerous clinically successful kinase inhibitors, including the FDA-approved drugs Crizotinib, Ruxolitinib, and Encorafenib.[1][2] This guide provides an in-depth exploration of novel pyrazole derivatives for kinase inhibition. We will dissect the fundamental chemistry that makes this scaffold so effective, detail rational design strategies and synthetic methodologies, and present protocols for biological evaluation. Through case studies of inhibitors targeting key kinase families, this document serves as a technical resource for researchers aiming to design, synthesize, and validate the next generation of pyrazole-based therapeutics.

The Pyrazole Moiety: A Chemically Privileged Kinase Hinge-Binder

The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique set of physicochemical properties that are exceptionally well-suited for targeting the ATP-binding pocket of kinases.

-

Hydrogen Bonding Capability : The pyrazole ring features both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). This duality allows it to form multiple, high-affinity interactions with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain and anchors the adenine ring of ATP.[1][2] This hinge-binding interaction is a foundational element for achieving high potency.

-

Synthetic Versatility : The pyrazole core is synthetically accessible and allows for substitution at multiple positions (typically C3, C4, C5, and N1).[3][4] This provides medicinal chemists with numerous vectors to modulate potency, enhance selectivity against off-target kinases, and optimize pharmacokinetic properties such as solubility and metabolic stability.[2]

-

Bioisosteric Replacement : The pyrazole scaffold often serves as a bioisosteric replacement for other heterocyclic systems, offering advantages in drug-like properties and intellectual property.[2] For instance, replacing a benzene ring with a pyrazole can reduce lipophilicity and improve metabolic stability.[2]

The following diagram illustrates the archetypal binding mode of a pyrazole-based inhibitor within a kinase ATP pocket, emphasizing its critical role as a hinge-binding anchor.

Caption: General binding mode of a pyrazole inhibitor in a kinase ATP pocket.

Design Strategies and Synthetic Methodologies

The development of novel pyrazole inhibitors is a synergy of rational design and versatile synthetic chemistry.

Rational Design Paradigms

-

Structure-Based Drug Design (SBDD) : With thousands of kinase crystal structures available in the Protein Data Bank (PDB), SBDD is a cornerstone of modern inhibitor design. Molecular docking simulations allow for the in silico prediction of binding modes and affinities for novel pyrazole derivatives, guiding the selection of substituents that can exploit specific pockets within the target kinase.[5][6] For example, the crystal structure of an optimized inhibitor in complex with p38 MAP kinase confirmed that adding a basic nitrogen could induce a favorable interaction with an aspartate residue (Asp112).[7][8]

-

Structure-Activity Relationship (SAR) Studies : SAR is an empirical process of systematically modifying a lead compound to map the chemical space required for optimal biological activity. For pyrazole inhibitors, this involves synthesizing analogues with diverse substituents at the R¹, R², and R³ positions to probe for interactions that enhance potency and selectivity.[9][10][11]

Core Synthetic Protocol: Reductive Amination

A common and powerful method for generating diverse libraries of pyrazole derivatives involves the reductive amination of a pyrazole carbaldehyde intermediate. This reaction allows for the facile installation of a wide array of amine-containing fragments, enabling extensive SAR exploration.[12]

Experimental Protocol: Synthesis of a Pyrazole-Amine Derivative via Reductive Amination [12]

-

Imine Formation :

-

In a clean, dry round-bottom flask, dissolve the starting material, 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent), and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM).

-

Stir the reaction mixture at ambient temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin-Layer Chromatography (TLC).

-

-

Reduction :

-

To the stirring solution, add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise. Causality Note: NaBH(OAc)₃ is preferred over stronger agents like NaBH₄ as it is less reactive towards the aldehyde starting material and selectively reduces the protonated imine, minimizing side reactions.

-

Allow the reaction to proceed, typically overnight, at room temperature until completion (as monitored by TLC or LC-MS).

-

-

Work-up and Purification :

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.

-

Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification :

-

Purify the crude residue using column chromatography on silica gel, eluting with an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure pyrazole-amine derivative.

-

Caption: General workflow for the synthesis of pyrazole-amine derivatives.[12]

Key Kinase Targets and Representative Pyrazole Inhibitors

Pyrazole derivatives have been successfully developed to target a wide range of kinases implicated in cancer and inflammatory diseases.[9][13]

Serine/Threonine Kinase Targets

-

Akt (Protein Kinase B) : A pivotal node in the PI3K/Akt/mTOR signaling pathway, which governs cell survival, proliferation, and metabolism.[9][12] Its hyperactivation is a common driver of cancer.

-

Aurora Kinases (A/B) : These kinases are essential for regulating mitosis, and their overexpression is linked to genomic instability and tumorigenesis.[9]

-

Tozasertib (VX-680) : An early pan-Aurora kinase inhibitor featuring a 4-pyrazolamine scaffold.[2]

-

Tyrosine Kinase Targets

-

BCR-ABL : The fusion protein driving chronic myeloid leukemia (CML).[9]

-

Asciminib (ABL001) : A breakthrough inhibitor that binds to the myristoyl pocket of the ABL kinase domain, acting as an allosteric, non-ATP-competitive inhibitor.[2][9] This novel mechanism is effective against T315I mutant forms of BCR-ABL that are resistant to traditional ATP-competitive inhibitors.

-

-

Janus Kinases (JAKs) : Central mediators of cytokine signaling that play a key role in autoimmune and inflammatory disorders.[2]

-

EGFR/VEGFR : The Epidermal Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor are critical drivers of tumor cell proliferation and angiogenesis, respectively.[6][14] Many pyrazole derivatives have been developed as dual EGFR/VEGFR-2 inhibitors.[15][16]

Table 1: Selected Pyrazole-Based Kinase Inhibitors and Their Potency

| Compound Name | Target Kinase(s) | Reported IC₅₀ / Kᵢ Value | Therapeutic Area |

| Afuresertib | Akt1 | Kᵢ = 0.08 nM[9] | Oncology |

| Uprosertib | Akt1 | IC₅₀ = 18 nM[9] | Oncology |

| Ruxolitinib | JAK1 / JAK2 | IC₅₀ ≈ 3 nM[2] | Myelofibrosis, Inflammation |

| Asciminib | BCR-ABL (Allosteric) | K_d = 0.5–0.8 nM[9] | Oncology (CML) |

| Tozasertib | Aurora A / B | IC₅₀ = 0.6 / 18 nM[2] | Oncology |

| Ravoxertinib | ERK1 / ERK2 | IC₅₀ = 6.1 / 3.1 nM[2] | Oncology |

Biological Evaluation and Kinome Profiling

Validating the activity and selectivity of newly synthesized pyrazole derivatives is a critical, multi-step process.

In Vitro Potency and Cellular Activity

The first step is to determine the direct inhibitory effect on the target kinase and the subsequent effect on cancer cell viability.

Experimental Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This protocol is a self-validating system for quantifying kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

-

Kinase Reaction Setup :

-

In a 96- or 384-well plate, combine the target kinase, its specific substrate peptide, and ATP in a kinase buffer solution.

-

Add the synthesized pyrazole inhibitor at various concentrations (typically a serial dilution). Include a no-inhibitor control (maximum activity) and a no-kinase control (background).

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation.

-

-

ADP-Glo™ Reagent Addition :

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Causality Note: This step is crucial because high background from residual ATP would interfere with the luminescence signal.

-

Incubate for 40 minutes at room temperature.

-

-

Kinase Detection Reagent :

-

Add the Kinase Detection Reagent, which contains luciferase and luciferin. This reagent converts the ADP generated in the first step back into ATP, which then fuels a luciferase reaction.

-

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition :

-

Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Experimental Protocol: Cell Proliferation (MTT Assay) [12]

-

Cell Seeding : Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the pyrazole inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the cells for 48-72 hours.

-

MTT Addition : Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement : Read the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Kinome Selectivity Profiling

A potent inhibitor is only useful if it is also selective. Targeting multiple kinases can lead to off-target toxicity. Chemoproteomics provides a powerful, unbiased method to assess an inhibitor's selectivity across the entire kinome in a native cellular environment.[17][18]

Caption: Workflow for kinobead-based chemoproteomics profiling.[17]

Conclusion and Future Directions

The pyrazole scaffold is undeniably a cornerstone of modern kinase inhibitor design, providing a robust and versatile framework for developing highly potent and increasingly selective therapeutics.[2][9] The journey from promiscuous early-generation compounds to precisely targeted agents like the allosteric inhibitor Asciminib highlights the power of integrating structural biology, computational chemistry, and innovative synthetic strategies.

Future efforts will likely focus on several key areas:

-

Targeting Underexplored Kinases : Many of the ~500 kinases in the human kinome remain "dark" or understudied. Pyrazole-based libraries are ideal tools for developing chemical probes to elucidate the function of these kinases.[19]

-

Overcoming Drug Resistance : The development of inhibitors with novel mechanisms of action, such as allosteric modulators and covalent inhibitors, will be critical for combating the inevitable emergence of clinical resistance.

-

Macrocyclization : Constraining flexible pyrazole inhibitors within a macrocyclic architecture is a promising strategy to enhance both selectivity and cell permeability, as recently demonstrated for BMPR2 inhibitors.[20][21][22]

By leveraging the foundational principles and advanced techniques outlined in this guide, the research community is well-equipped to continue harnessing the power of the pyrazole scaffold to deliver the next wave of life-saving kinase-targeted therapies.

References

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]

-

Neukirch, L., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 833–840. Available at: [Link]

-

V. S, A., & K, S. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research, 77(1). Available at: [Link]

-

Keri, R. S., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

-

Alam, M. S., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(23), 7352. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

Nițulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(19), 6959. Available at: [Link]

-

Neukirch, L., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Graneto, M. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5712–5722. Available at: [Link]

-

Singh, Dr. A. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

-

de Heuvel, E., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 373–391. Available at: [Link]

-

Wallace, E. (2007). Pyrazole trk kinase inhibitors for the treatment of cancer. Expert Opinion on Therapeutic Patents, 17(3), 351-356. Available at: [Link]

-

Luo, Y., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 17(19), 5303–5307. Available at: [Link]

-

Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712-5722. Available at: [Link]

-

Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(18), 6695. Available at: [Link]

-

Lindner, S., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 14(10), 1045-1055. Available at: [Link]

-

Berger, F. J., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Cell Chemical Biology, 25(2), 165-175.e4. Available at: [Link]

-

Berger, F. J., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Cell Chemical Biology, 25(2), 165-175.e4. Available at: [Link]

-

Gomaa, H. A. M., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(16), 2993. Available at: [Link]

-

Neukirch, L., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 833-840. Available at: [Link]

-

Nițulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

-

Neukirch, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. Available at: [Link]

-

ResearchGate. (n.d.). Possible synthetic routes leading to pyrazoles 12. Available at: [Link]

-

ResearchGate. (n.d.). The synthetic route for the preparation of compounds 1–7. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Chemistry, 27(11), 934-954. Available at: [Link]

-

Gomaa, H. A. M., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(16), 2993. Available at: [Link]

-

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Available at: [Link]

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

-

Al-Hujaily, E. M., et al. (2024). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ResearchGate. Available at: [Link]

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]

-

Singh, N., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

-

Saleh, A. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 584. Available at: [Link]

-

El-Naggar, A. M., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of the Egyptian National Cancer Institute, 36(1), 2. Available at: [Link]

-

Gomaa, H. A. M., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. nbinno.com [nbinno.com]

- 5. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives | MDPI [mdpi.com]

- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 16. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanism of Action of 4-Bromo-1-cyclobutylpyrazole

This guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound 4-Bromo-1-cyclobutylpyrazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge of pyrazole-based scaffolds and the influence of halogen and cycloalkyl substitutions to propose testable hypotheses regarding its biological activity.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2][3][4] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a "privileged scaffold."[3] Marketed drugs containing the pyrazole core, such as the anti-inflammatory celecoxib, the anti-cancer agent crizotinib, and the erectile dysfunction treatment sildenafil, underscore the therapeutic versatility of this moiety.[5][6][7][8]

The biological activity of pyrazole derivatives is diverse, encompassing anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[9][1][10] This wide range of activities stems from the ability of the pyrazole ring and its substituents to engage in various non-covalent interactions with enzyme active sites and receptor binding pockets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[10]

Deconstructing 4-Bromo-1-cyclobutylpyrazole: A Structural Rationale for Potential Biological Activity

The specific structure of 4-Bromo-1-cyclobutylpyrazole suggests several potential avenues for its mechanism of action. The core pyrazole ring provides the foundational pharmacophore, while the bromo and cyclobutyl substituents are predicted to significantly influence its target affinity, selectivity, and pharmacokinetic properties.

-

The Pyrazole Core: As a bioisostere for other aromatic systems, the pyrazole ring can orient the substituents in a defined three-dimensional space, facilitating interactions with biological targets. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, a key feature for binding to many enzymes.

-

The 4-Bromo Substituent: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. The bromo group at the 4-position can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding. Brominated pyrazoles are also valuable synthetic intermediates for creating more complex molecules through cross-coupling reactions.[11]

-

The 1-Cyclobutyl Substituent: The cyclobutyl group is increasingly utilized in drug design to explore novel chemical space and improve physicochemical properties.[12] Compared to a linear alkyl chain, the puckered structure of the cyclobutane ring can provide a better fit into hydrophobic pockets of target proteins and may confer metabolic stability by shielding adjacent positions from enzymatic degradation.[12]

Hypothesized Mechanisms of Action and Key Biological Targets

Based on the extensive literature on pyrazole derivatives, we can propose several well-supported hypotheses for the mechanism of action of 4-Bromo-1-cyclobutylpyrazole. The most probable targets fall into the categories of enzymes involved in inflammation and cancer, two areas where pyrazoles have demonstrated significant therapeutic potential.[10][13]

Inhibition of Cyclooxygenase (COX) Enzymes

A prominent and well-documented activity of pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain.[8][10] The anti-inflammatory drug celecoxib is a selective COX-2 inhibitor with a pyrazole core.

Proposed Mechanism: 4-Bromo-1-cyclobutylpyrazole may act as a competitive inhibitor of the COX-2 active site. The pyrazole ring could mimic the structure of the endogenous substrate, arachidonic acid, while the bromo and cyclobutyl groups could occupy hydrophobic pockets within the enzyme, leading to potent and potentially selective inhibition.

Experimental Workflow: COX Inhibition Assay

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jchr.org [jchr.org]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.org.mx [scielo.org.mx]

- 12. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-cyclobutylpyrazole Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-bromo-1-cyclobutylpyrazole derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the versatile synthetic handles offered by the pyrazole core and the bromine substituent. This document details two primary synthetic pathways, offering field-proven insights into experimental choices and methodologies. The guide is intended for researchers, scientists, and professionals in drug development, providing detailed, step-by-step protocols, mechanistic considerations, and data interpretation.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a multitude of approved therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases. The incorporation of a bromine atom at the 4-position of the pyrazole ring provides a valuable tool for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. The N-1 cyclobutyl substituent can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, the efficient and reliable synthesis of 4-bromo-1-cyclobutylpyrazole derivatives is of considerable importance for the generation of novel compound libraries for drug discovery programs.

This guide will explore two robust synthetic approaches to the target molecule, 4-bromo-1-cyclobutylpyrazole:

-

Route A: A Sequential Approach involving the initial synthesis of 4-bromopyrazole followed by N-alkylation with a suitable cyclobutyl electrophile.

-

Route B: A Convergent Approach centered on the synthesis of cyclobutylhydrazine and its subsequent cyclocondensation with a 1,3-dicarbonyl equivalent, followed by bromination.

The causality behind the choice of reagents, reaction conditions, and purification methods will be discussed in detail to provide a thorough understanding of the synthetic process.

Synthetic Pathways and Mechanistic Considerations

Route A: Sequential Synthesis via N-Alkylation of 4-Bromopyrazole

This pathway is a reliable and often preferred method due to the commercial availability of the starting materials. The overall strategy is depicted below:

Caption: Sequential synthesis of 4-bromo-1-cyclobutylpyrazole (Route A).

2.1.1. Step 1: Bromination of Pyrazole

The regioselective bromination of pyrazole at the 4-position is a well-established transformation. The pyrazole ring is electron-rich and susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack.

Causality of Reagent Choice:

-

N-Bromosuccinimide (NBS): NBS is a mild and convenient source of electrophilic bromine, minimizing the formation of poly-brominated byproducts and offering easier handling compared to liquid bromine.[1]

-

Elemental Bromine (Br₂): While effective, Br₂ is highly corrosive and volatile, requiring more stringent safety precautions. It can also lead to over-bromination if the reaction conditions are not carefully controlled.

The reaction is typically carried out in a suitable solvent such as chloroform, carbon tetrachloride, or water.[1] The choice of solvent can influence the reaction rate and selectivity.

2.1.2. Step 2: N-Alkylation of 4-Bromopyrazole

The N-alkylation of 4-bromopyrazole with a cyclobutyl electrophile introduces the desired substituent at the N1 position. The regioselectivity of this reaction is a key consideration, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring. However, for symmetrically substituted pyrazoles like 4-bromopyrazole, only one product is formed.

Causality of Experimental Choices:

-

Base: A base is required to deprotonate the pyrazole nitrogen, generating the nucleophilic pyrazolide anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).[2][3] The choice of base depends on the reactivity of the alkylating agent and the desired reaction temperature. Stronger bases like NaH are often used with less reactive alkylating agents.

-

Alkylating Agent: Cyclobutyl bromide or cyclobutyl tosylate are suitable electrophiles. Tosylates are generally more reactive than bromides.

-

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are commonly employed to dissolve the pyrazolide salt and facilitate the Sₙ2 reaction.[2]

Route B: Convergent Synthesis via Cyclobutylhydrazine

This convergent approach involves the initial synthesis of the key intermediate, cyclobutylhydrazine, followed by its reaction with a suitable three-carbon building block to form the pyrazole core.

Caption: Convergent synthesis of 4-bromo-1-cyclobutylpyrazole (Route B).

2.2.1. Step 1: Synthesis of Cyclobutylhydrazine

Cyclobutylhydrazine is not as readily available as its aryl counterparts and typically needs to be synthesized. A plausible and effective route starts from cyclobutanone.

-

From Cyclobutanone to Cyclobutylamine: Cyclobutanone can be converted to cyclobutylamine via two main methods:

-

Reductive Amination: Direct reaction with ammonia in the presence of a reducing agent like sodium cyanoborohydride.

-

Oxime Formation and Reduction: Conversion to cyclobutanone oxime with hydroxylamine, followed by reduction of the oxime to the amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[4]

-

-

From Cyclobutylamine to Cyclobutylhydrazine: The conversion of a primary amine to a hydrazine is a multi-step process. A common method involves:

-

Diazotization: Reaction of cyclobutylamine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine.

-

2.2.2. Step 2: Cyclocondensation to Form the Pyrazole Ring (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis is a classic and highly efficient method for constructing the pyrazole ring. It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5]

Causality of Reagent Choice:

-

1,3-Dicarbonyl Compound: Malondialdehyde or its synthetic equivalents are suitable for forming the unsubstituted pyrazole ring at the C3 and C5 positions.

-

Reaction Conditions: The reaction is typically carried out in an acidic or neutral medium, often in a protic solvent like ethanol.

2.2.3. Step 3: Bromination of 1-Cyclobutylpyrazole

The final step is the regioselective bromination of the 1-cyclobutylpyrazole intermediate at the 4-position. As discussed in Route A, NBS is a preferred reagent for this transformation due to its mildness and selectivity.[1]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol for Route A: Sequential Synthesis

Step 1: Synthesis of 4-Bromopyrazole

-

To a solution of pyrazole (1.0 eq.) in chloroform, add N-bromosuccinimide (1.05 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromopyrazole.

Step 2: Synthesis of 4-Bromo-1-cyclobutylpyrazole

-

To a solution of 4-bromopyrazole (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add cyclobutyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.[2]

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-1-cyclobutylpyrazole.

Protocol for Route B: Convergent Synthesis (Illustrative)

Step 1: Synthesis of Cyclobutylamine (via Oxime Reduction)

-

To a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in water, add cyclobutanone (1.0 eq.).

-

Stir the mixture at room temperature for 2-4 hours to form cyclobutanone oxime.

-

Extract the oxime with diethyl ether, dry the organic layer, and concentrate.

-

In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous THF.

-

Add the cyclobutanone oxime in THF dropwise to the LiAlH₄ suspension at 0 °C.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate to obtain crude cyclobutylamine, which can be purified by distillation.

Step 2 & 3: Synthesis of 1-Cyclobutylpyrazole and subsequent Bromination

A one-pot procedure for the synthesis of 4-bromopyrazole derivatives from 1,3-diketones and hydrazines has been reported and can be adapted.[6][7]

-

Combine cyclobutylhydrazine hydrochloride (1.0 eq.) and a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde tetraethyl acetal, 1.0 eq.) in ethanol with a catalytic amount of acid.

-

Reflux the mixture for 2-4 hours to form 1-cyclobutylpyrazole.

-

After cooling, add N-bromosuccinimide (1.05 eq.) to the reaction mixture.

-

Stir at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure.

-